Lipophilicity Profile vs. De-methoxylated and De-ethylated Analogs
The target compound exhibits a computed XLogP3 of 3.9, as reported in vendor specifications derived from PubChem computational pipelines [1]. This value represents a significant increase in lipophilicity compared to its de-methoxylated analog 2-chloro-3-ethylquinoline (CAS 67525-28-4), which has a reported LogP of approximately 3.45 . The ΔLogP of approximately +0.45 units conferred by the 7-methoxy group falls within a range known to meaningfully affect both aqueous solubility and passive membrane permeation rates, with each LogP unit increase typically corresponding to a ~10-fold change in partition coefficient. The 3-ethyl substituent further distinguishes the compound from 2-chloro-7-methoxyquinoline (CAS 49609-15-6), which lacks this alkyl group entirely and has a lower molecular weight (193.63 vs. 221.68) with correspondingly lower lipophilicity .
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | 2-Chloro-3-ethylquinoline (CAS 67525-28-4): LogP ≈ 3.45; 2-Chloro-7-methoxyquinoline (CAS 49609-15-6): MW 193.63 (lower lipophilicity inferred from lower MW and absence of ethyl group) |
| Quantified Difference | ΔLogP ≈ +0.45 vs. 2-chloro-3-ethylquinoline; MW increase of ~28 Da and +1 nonpolar carbon vs. 2-chloro-7-methoxyquinoline |
| Conditions | Computed values from PubChem/EPA CompTox; vendor-reported data; no experimentally measured LogP available for target compound |
Why This Matters
For procurement decisions in medicinal chemistry programs, LogP directly impacts compound handling (solubility in DMSO/aqueous buffer), assay interference potential, and PK predictivity—making this a selection-relevant parameter when choosing among structurally similar quinoline building blocks.
- [1] AngeneChem. CAS 132118-50-4 | Quinoline, 2-chloro-3-ethyl-7-methoxy-. XLogP3 = 3.9, TPSA = 22.1 Ų. https://www.angenechem.com/132118-50-4 (accessed 2026). View Source
